5-((3-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound is a heterocyclic hybrid featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a 1,4-dioxa-8-azaspiro[4.5]decane system and a 3-bromophenyl substituent. The ethyl group at position 2 and the hydroxyl group at position 6 contribute to its solubility and hydrogen-bonding capabilities. While direct spectral or pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., triazole-spiro hybrids and brominated aryl derivatives) suggest utility in medicinal chemistry, particularly in antimicrobial or CNS-targeted applications .
Properties
IUPAC Name |
5-[(3-bromophenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN4O3S/c1-2-15-22-19-25(23-15)18(26)17(29-19)16(13-4-3-5-14(21)12-13)24-8-6-20(7-9-24)27-10-11-28-20/h3-5,12,16,26H,2,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGUWFNUFCATNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCC5(CC4)OCCO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((3-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 869343-25-9) is a complex organic molecule with potential pharmaceutical applications. Its intricate structure includes a bromophenyl group, a spirocyclic moiety, and a thiazolo-triazole core, suggesting diverse biological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 465.4 g/mol. The compound's structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁BrN₄O₃S |
| Molecular Weight | 465.4 g/mol |
| CAS Number | 869343-25-9 |
| SMILES | Cc1nc2sc(C(c3cccc(Br)c3)N3CCC4(CC3)OCCO4)c(O)n2n1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets such as enzymes and receptors. The unique structural features allow for high specificity and affinity in binding, which can modulate the activity of these targets.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist for various receptors, influencing cellular signaling pathways.
- DNA Interaction : Similar compounds have shown the ability to interact with DNA, potentially affecting replication and transcription processes.
Biological Activities
Research indicates that compounds similar to This compound exhibit various biological activities:
Antimicrobial Activity
Studies have demonstrated that thiazole and triazole derivatives possess significant antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi through mechanisms such as disrupting cell wall synthesis or interfering with nucleic acid metabolism.
Anticancer Properties
Research highlights that certain derivatives of thiazolo-triazoles show promise in cancer treatment by inducing apoptosis in cancer cells and inhibiting tumor growth.
Anti-inflammatory Effects
Compounds with similar structures have been noted for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of thiazole derivatives showed that compounds with bromophenyl substitutions had enhanced activity against Gram-positive bacteria.
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines indicated that thiazolo-triazole derivatives led to reduced cell viability and induced apoptosis through caspase activation pathways.
- Inflammation Models : Animal models treated with similar compounds displayed reduced markers of inflammation in response to induced inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s uniqueness lies in its thiazolo-triazole-spirocyclic framework , distinguishing it from other triazole derivatives. Below is a comparative analysis with key analogs:
Key Differences and Implications
- Substituent Effects : The 3-bromophenyl group may enhance lipophilicity and halogen-bonding interactions, similar to its role in the benzoxazole-triazole analog . However, the hydroxyl group at position 6 could improve aqueous solubility, a limitation in many brominated triazoles.
- Biological Activity : While triazole-thiadiazoles exhibit measurable antimicrobial activity (MIC 12.5–50 µg/mL) , the target compound’s bioactivity remains speculative. Its spirocyclic system may favor CNS penetration, unlike the polar thiadiazole derivatives.
Preparation Methods
Thiazole Ring Formation
A modified Hantzsch thiazole synthesis achieves the core structure:
Reaction Scheme 1
$$ \text{Ethyl thioamide} + \alpha\text{-bromo ketone} \xrightarrow{\text{EtOH, Δ}} \text{Thiazole intermediate} $$
Key conditions:
Triazole Annulation
Cyclization with hydrazine hydrate introduces the triazole ring:
Reaction Scheme 2
$$ \text{Thiazole-2-carbohydrazide} + \text{CS}_2 \xrightarrow{\text{KOH, DMF}} \text{Triazolothiazole} $$
Optimized parameters:
- Base: Potassium hydroxide (2.5 equiv)
- Reaction time: 12 hr
- Yield: 81%
Synthesis of Intermediate B: 1,4-Dioxa-8-Azaspiro[4.5]Decane
Spirocyclic Ring Construction
Patent US8841296B2 details a two-step process:
Step 1: Diol Protection
$$ \text{1,4-Cyclohexanedione} + \text{Ethylene glycol} \xrightarrow{\text{p-TsOH, toluene}} \text{1,4-Dioxaspiro[4.5]decane} $$
Coupling and Functionalization
Mannich Reaction for Core Assembly
The critical C–N bond forms via a Mannich-type reaction:
Reaction Scheme 3
$$ \text{Intermediate A} + \text{Intermediate B} + \text{3-Bromobenzaldehyde} \xrightarrow{\text{AcOH, Δ}} \text{Target scaffold} $$
Optimized conditions from analog synthesis:
- Catalyst: Acetic acid (10 mol%)
- Solvent: Dichloroethane
- Time: 24 hr
- Yield: 62%
Bromination Optimization
Directed ortho-metalation achieves regioselective bromination:
Reaction Scheme 4
$$ \text{Phenyl precursor} + \text{NBS} \xrightarrow{\text{LDA, THF}} \text{3-Bromophenyl product} $$
| Parameter | Value | Source |
|---|---|---|
| Temperature | −78°C | |
| Equiv NBS | 1.1 | |
| Yield | 74% |
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
Key NMR Signals (CDCl₃):
- $$ ^1\text{H NMR \delta 7.45} $$: 3-Bromophenyl aromatic protons
- $$ ^13\text{C NMR \delta 112.3} $$: Spirocyclic quaternary carbon
Mass Spec:
Comparative Analysis of Synthetic Routes
Table 1: Efficiency metrics for published methods
| Method | Total Yield | Purity | Steps | Source |
|---|---|---|---|---|
| Sequential coupling | 32% | 95% | 7 | |
| Convergent synthesis | 41% | 97% | 5 | |
| One-pot cascade | 28% | 89% | 3 | (extrapolated) |
The convergent approach demonstrates superior efficiency by parallel intermediate synthesis.
Industrial-Scale Considerations
Catalytic Improvements
Immobilized acetic acid catalysts increase turnover number (TON) to 1,450 vs. 220 in homogeneous phase.
Emerging Methodologies
Photoredox Catalysis
Preliminary studies show sp³ C–H activation for direct functionalization:
$$ \text{Ir(ppy)}_3 $$-mediated coupling reduces steps by 40% (experimental).
Flow Chemistry
Microreactor systems enhance Mannich reaction:
- Residence time: 8 min vs. 24 hr batch
- Yield improvement: 78% vs. 62%
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
